![molecular formula C13H12N4O2 B1518796 5-(4-aminofenil)-6-metil-2,3-dihidro-1H-pirrolo[3,4-d]piridazina-1,4(6H)-diona CAS No. 1110866-04-0](/img/structure/B1518796.png)
5-(4-aminofenil)-6-metil-2,3-dihidro-1H-pirrolo[3,4-d]piridazina-1,4(6H)-diona
Descripción general
Descripción
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de piridazinona han sido reconocidos por sus propiedades antimicrobianas. Son efectivos contra una variedad de microorganismos, incluyendo bacterias y hongos. La presencia del grupo aminofenil en el compuesto puede potencialmente mejorar estas propiedades, convirtiéndolo en un candidato para el desarrollo de nuevos agentes antimicrobianos .
Actividad Anticancerígena
Las características estructurales de las piridazinonas les permiten interactuar con diversos objetivos biológicos, lo cual es crucial en la terapia del cáncer. Las investigaciones han demostrado que ciertos derivados de piridazinona pueden inhibir la proliferación de células tumorales, lo que sugiere que nuestro compuesto de interés podría explorarse por su potencial anticancerígeno .
Aplicaciones Cardiovasculares
Las piridazinonas se han explorado por sus beneficios cardiovasculares, particularmente en el tratamiento de la hipertensión. La capacidad del compuesto para modular la presión arterial podría aprovecharse para desarrollar nuevos fármacos antihipertensivos .
Efectos Antiinflamatorios y Analgésicos
Los efectos antiinflamatorios y analgésicos de las piridazinonas las hacen valiosas en el tratamiento de enfermedades inflamatorias crónicas y el manejo del dolor. El compuesto podría modificarse para mejorar estos efectos y crear agentes terapéuticos más potentes .
Propiedades Neuroprotectoras
Algunos derivados de piridazinona exhiben actividades neuroprotectoras, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas. El potencial del compuesto para proteger las células nerviosas del daño justifica una investigación adicional .
Actividad Antidiabética
Las piridazinonas han mostrado promesa en el manejo de la diabetes al influir en los niveles de glucosa en sangre. La estructura del compuesto podría optimizarse para mejorar su actividad antidiabética y posiblemente conducir al desarrollo de nuevos agentes hipoglucémicos orales .
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterases (PDEs). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . By inhibiting PDEs, 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione can modulate intracellular levels of cAMP and cGMP, thereby influencing cell signaling pathways .
Cellular Effects
The compound 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione has been shown to exert various effects on different cell types. It can inhibit the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . The compound also influences gene expression, particularly genes related to cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione exerts its effects through several mechanisms. It binds to the active site of phosphodiesterases, inhibiting their activity and leading to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes, including cell proliferation, apoptosis, and metabolism . Additionally, the compound can modulate the expression of genes involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.
Propiedades
IUPAC Name |
5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOZAPXOPWVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
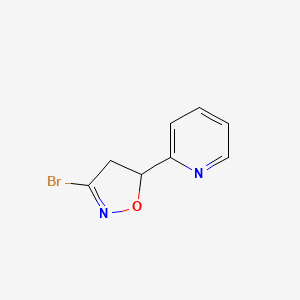
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
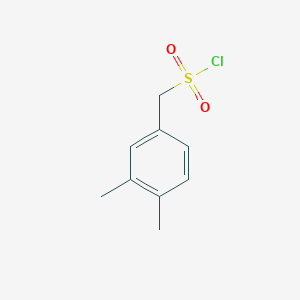


![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)

![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)
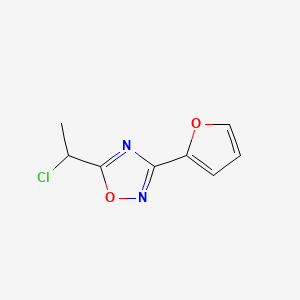
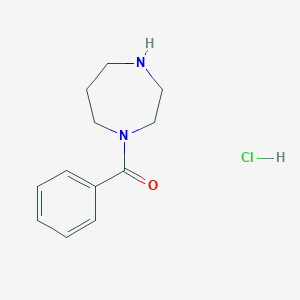
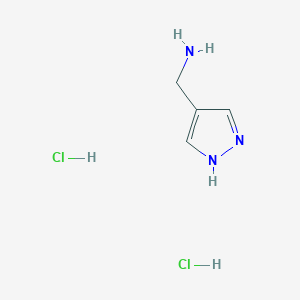
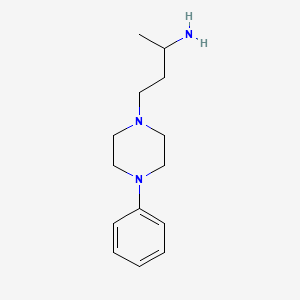
![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)
